

# A Comparative Guide to Iridium and Ruthenium Catalysts for Transfer Hydrogenation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Iridium*

Cat. No.: *B1218956*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Transfer hydrogenation stands as a cornerstone of modern synthetic chemistry, offering a safer and often more selective alternative to traditional hydrogenation methods that require high-pressure gaseous hydrogen. At the heart of this methodology lie transition metal catalysts, with **iridium** and ruthenium complexes being the undisputed frontrunners. This guide provides an objective, data-driven comparison of **iridium** and ruthenium catalysts for transfer hydrogenation, focusing on their performance, substrate scope, and mechanistic nuances to aid researchers in catalyst selection for their specific applications.

## Performance Comparison: Iridium vs. Ruthenium

The catalytic performance of **iridium** and ruthenium complexes in transfer hydrogenation is highly dependent on the ligand framework, substrate, and reaction conditions. To provide a clear comparison, the following table summarizes quantitative data for the asymmetric transfer hydrogenation (ATH) of a widely used benchmark substrate, acetophenone. The data is compiled from various studies, and while conditions may vary slightly, it offers a valuable snapshot of the relative performance of these two catalytic systems.

Catalyst System	Substrate	H-Donor	Base	Temp. (°C)	Time (h)	Conversion (%)	ee (%)	TON	TOF (h <sup>-1</sup> )	Reference
[RuCl(p-cymene)((R,R)-TsDPEN)]	Acetophenone	i-PrOH	KOH	28	1.5	70	91 (S)	-	-	[1]
Azaruthenacycle	Acetophenone	i-PrOH	t-BuOK	25	1	99	96 (R)	-	-	[1]
[Ru(η <sup>6</sup> -C <sub>6</sub> H <sub>6</sub> )Cl(chiral amine)] (22c)	Acetophenone	i-PrOH	-	RT	-	-	-	-	up to 190	[2]
[CpIrCl(chiral NNP ligand)]	Acetophenone	i-PrOH	i-PrONa	30	12	99	99 (S)	2000	-	[3]
[CpIrCl <sub>2</sub> ] <sub>2</sub> + TsDPEN	Acetophenone	HCOOH/N <sub>2</sub> Et <sub>3</sub>	-	40	16	98	97 (R)	-	>50	[4]

[RuCl z(p- cyme ne)] <sub>2</sub> + 2,2'- biben zimid azole	Aceto phen one	2- propa nol	Cs <sub>2</sub> C O <sub>3</sub>	130	12	95	-	-	-	[5]
aqua( bipyri donat e) (Cp*)i ridium	Aceto phen one	Gluco se	Na <sub>2</sub> C O <sub>3</sub>	100	20	85	-	-	-	[6]

#### Summary of Performance:

Generally, **iridium** catalysts, particularly those based on the [Cp\*IrCl<sub>2</sub>]<sub>2</sub> precursor, are often reported to exhibit higher turnover frequencies (TOFs) and can operate efficiently at lower catalyst loadings compared to their ruthenium counterparts.[4] Ruthenium catalysts, especially the well-known Noyori-type catalysts like [RuCl(p-cymene)(TsDPEN)], are highly effective and have been extensively studied, providing excellent enantioselectivities for a wide range of substrates.[7] The choice between **iridium** and ruthenium may therefore depend on the desired reaction rate, cost considerations, and the specific substrate.

## Substrate Scope

Both **iridium** and ruthenium catalysts demonstrate broad substrate applicability in transfer hydrogenation, effectively reducing a variety of ketones and aldehydes.

#### Ruthenium Catalysts:

Noyori-type ruthenium catalysts and their derivatives are renowned for their exceptional performance in the asymmetric transfer hydrogenation of aromatic and heteroaromatic ketones. [1][8] They also show good to excellent enantioselectivities for α,β-unsaturated ketones.

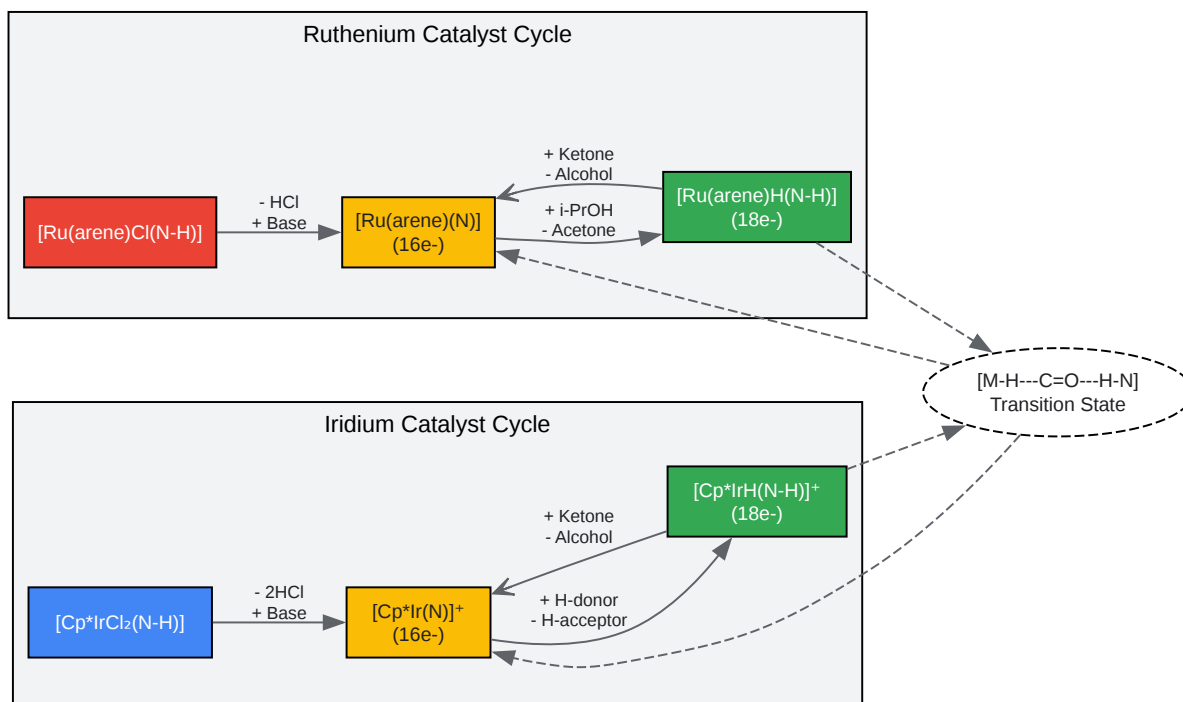
Tethered Ru(II) catalysts have been developed to reduce hindered ketones with high enantioselectivity.[8] The substrate scope extends to ketoaldehydes, where dynamic kinetic resolution can be achieved.[1]

#### Iridium Catalysts:

**Iridium** catalysts, often in combination with chiral N,N- or P,N-ligands, are highly efficient for the asymmetric transfer hydrogenation of a wide array of ketones, including challenging substrates like halogenated ketones.[9] They have also been successfully employed for the reduction of alkynyl ketones to chiral propargylic alcohols.[10] Recent advancements have demonstrated the use of **iridium** catalysts with sustainable hydrogen donors like glucose, expanding the green chemistry applications of this catalytic system.[6]

## Mechanistic Overview

The prevailing mechanism for both **iridium** and ruthenium catalyzed transfer hydrogenation, particularly in the presence of N-H containing ligands (e.g., diamines, amino alcohols), is a concerted, outer-sphere mechanism known as the metal-ligand bifunctional mechanism. This mechanism avoids the need for substrate coordination to the metal center, which is particularly advantageous for the reduction of C=O and C=N bonds over C=C bonds.



[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycles for Ru and Ir-catalyzed transfer hydrogenation.

The catalytic cycle typically involves the following key steps:

- **Activation:** The precatalyst reacts with a base to form a 16-electron catalytically active species.
- **Hydride Formation:** The active species reacts with the hydrogen donor (e.g., isopropanol or formic acid) to generate an 18-electron metal hydride.
- **Hydrogen Transfer:** The metal hydride, in a concerted step involving the N-H proton of the ligand, transfers a hydride to the carbonyl carbon and a proton to the carbonyl oxygen of the substrate via a six-membered transition state.

- **Product Release and Catalyst Regeneration:** The resulting alcohol product is released, regenerating the 16-electron active catalyst, which can then enter another catalytic cycle.

While this general mechanism holds true for many systems, computational studies suggest subtle differences. For some **iridium** systems, a mechanism involving simultaneous coordination of the ketone and the alcohol hydrogen donor has been proposed.<sup>[6]</sup>

## Experimental Protocols

Detailed and reproducible experimental protocols are crucial for catalyst evaluation. Below are representative procedures for the transfer hydrogenation of a ketone using common ruthenium and **iridium** catalyst precursors.

### Ruthenium-Catalyzed Transfer Hydrogenation of Acetophenone

This procedure is adapted from a published method for the transfer hydrogenation of ketones using a  $[(p\text{-cymene})\text{RuCl}_2]_2$  catalyst with a 2,2'-bibenzimidazole ligand.<sup>[5]</sup>

Materials:

- Ketone (e.g., acetophenone, 1 mmol)
- $[(p\text{-cymene})\text{RuCl}_2]_2$  (6.1 mg, 0.01 mmol, 1 mol%)
- 2,2'-bibenzimidazole (4.6 mg, 0.02 mmol, 2 mol%)
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ) (97.8 mg, 0.3 mmol)
- 2-propanol (3 mL)
- 25 mL reaction tube

Procedure:

- To a 25 mL reaction tube, add the ketone (1 mmol),  $[(p\text{-cymene})\text{RuCl}_2]_2$  (6.1 mg), 2,2'-bibenzimidazole (4.6 mg), and  $\text{Cs}_2\text{CO}_3$  (97.8 mg).

- Add 2-propanol (3 mL) to the tube.
- Seal the tube and heat the mixture at 130 °C for 12 hours.
- Cool the reaction mixture to room temperature.
- Filter the solid-liquid mixture through a sand core funnel and collect the filtrate.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate, 8:1) to obtain the pure alcohol.

## Iridium-Catalyzed Transfer Hydrogenation of Acetophenone using a Sustainable Hydrogen Donor

This protocol is based on a study using an aqua(2,2'-bipyridine-6,6'-dionato)(pentamethylcyclopentadienyl)**iridium** catalyst with glucose as the hydrogen donor.[\[11\]](#)

Materials:

- Ketone (e.g., acetophenone, 2.0 mmol)
- Aqua(2,2'-bipyridine-6,6'-dionato)(pentamethylcyclopentadienyl)**iridium** catalyst (1 mol% Ir)
- Glucose (4.0 mmol)
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) (0.10 mmol, 5.0 mol%)
- Degassed distilled water (3.0 mL)
- 5 mL stainless-steel reactor

Procedure:

- Under an argon atmosphere, place the **iridium** catalyst (0.02 mmol), acetophenone (2.0 mmol), glucose (4.0 mmol), and  $\text{Na}_2\text{CO}_3$  (0.10 mmol) in a 5 mL stainless-steel reactor.

- Add degassed distilled water (3.0 mL).
- Seal the reactor and stir the mixture at 100 °C for 20 hours.
- After cooling to room temperature, dilute the mixture with toluene (50 mL).
- The yield can be determined by  $^1\text{H}$  NMR analysis using an internal standard. The product can be isolated by extraction and subsequent purification by column chromatography.

## Conclusion

Both **iridium** and ruthenium complexes are exceptionally powerful catalysts for transfer hydrogenation, each with its own set of advantages. **Iridium** catalysts often provide higher activity and are effective for a broad range of substrates, including those that are challenging to reduce. Ruthenium catalysts, particularly the well-established Noyori-type systems, are highly reliable and provide excellent enantioselectivities. The choice between these two metals will ultimately be guided by the specific requirements of the chemical transformation, including the nature of the substrate, desired reaction speed, cost, and the importance of asymmetric induction. The provided data and protocols offer a solid foundation for researchers to embark on their investigations into the fascinating and synthetically valuable field of transfer hydrogenation.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones with a cinchona alkaloid derived NNP ligand - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]



- 4. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. webofproceedings.org [webofproceedings.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]
- 10. Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Alkynyl Ketones Using Sodium Formate and Ethanol as Hydrogen Sources [organic-chemistry.org]
- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- To cite this document: BenchChem. [A Comparative Guide to Iridium and Ruthenium Catalysts for Transfer Hydrogenation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218956#comparing-iridium-and-ruthenium-catalysts-for-transfer-hydrogenation]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

